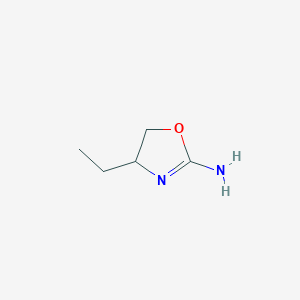

4-Ethyloxazolidine-2-imine

Description

Contextualization of Oxazolidine-2-imine Scaffolds in Heterocyclic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Within this broad domain, five-membered rings containing both oxygen and nitrogen, such as oxazolidines, are of particular interest. The oxazolidine-2-imine scaffold is a derivative of the oxazolidinone system, where the carbonyl group at the 2-position is replaced by an imine. This substitution dramatically alters the electronic properties and reactivity of the ring system.

The oxazolidine-2-imine skeleton is present in numerous biologically active molecules. For instance, certain derivatives have been identified as potent nitric oxide synthase inhibitors and selective androgen receptor modulators (SARMs). rsc.orgrsc.org Furthermore, these scaffolds serve as crucial synthetic intermediates, capable of being transformed into a variety of other complex structures. rsc.orgrsc.org Their value in both medicinal and organic chemistry has spurred the development of diverse and efficient synthetic methodologies.

Several key strategies have been established for the synthesis of the oxazolidine-2-imine core. These methods often involve cycloaddition or tandem reactions that construct the heterocyclic ring in a controlled manner.

| Synthetic Method | Reactants | Catalyst/Conditions | Description |

| [3+2] Cycloaddition | Aziridines and Isocyanates | Nickel(II) Iodide (NiI₂) | A cross-coupling reaction that forms the five-membered ring from a three-membered and a two-atom component. rsc.orgrsc.orgorganic-chemistry.org |

| Intermolecular 1,2-Addition/Intramolecular N-vinylation | 2-Bromo-2-propen-1-ols and Carbodiimides | Cu₂O, K₃PO₄, DMSO at 100°C | A cascade reaction involving an initial addition followed by a ring-closing vinylation step. rsc.orgrsc.orgresearchgate.net |

| Visible-light Promoted Three-Component Reaction | Aryl allylamines, a difluoromethyl source, and Isocyanates | Visible light | A modern, radical-triggered cascade reaction that allows for the incorporation of specific functional groups like the difluoromethyl group. rsc.orgrsc.org |

| Ring Expansion of Aziridines | N-alkyl-3-arylaziridine-2-carboxylates and Phenylisocyanate | No catalyst required | A reaction where the aziridine (B145994) ring expands to form the oxazolidine-2-imine structure. researchgate.net |

Significance of the Imine Moiety in Modern Synthetic Strategies

The imine functional group, characterized by a carbon-nitrogen double bond (C=N), is a cornerstone of modern synthetic chemistry due to its versatile reactivity. redalyc.org Unlike the related carbonyl group (C=O), the imine offers a different reactivity profile and the ability to introduce nitrogen-based functionality directly.

Imines act as key intermediates in the synthesis of a multitude of nitrogen-containing heterocycles and alkaloids. rsc.org The C=N bond is electrophilic at the carbon atom, making it susceptible to attack by a wide range of nucleophiles, a reaction analogous to additions to carbonyls. masterorganicchemistry.com However, the reactivity can be finely tuned by the substituents on both the carbon and nitrogen atoms. The nitrogen atom's basicity allows for protonation to form iminium ions, which are significantly more electrophilic and thus more reactive towards nucleophiles. masterorganicchemistry.com

This functional group participates in a variety of indispensable chemical transformations:

Nucleophilic Additions: The addition of organometallic reagents or enolates to the imine carbon is a fundamental method for forming new carbon-carbon bonds and synthesizing amines.

Reductions: Imines can be readily reduced to form amines, a process often employed in reductive amination reactions. masterorganicchemistry.com

Cycloaddition Reactions: Imines can act as dienophiles or participate in [2+2] and [3+2] cycloadditions to construct various heterocyclic rings, such as β-lactams and tetrahydropyridines.

Precursors to other Functional Groups: Imines can be hydrolyzed back to their parent aldehyde or ketone and primary amine, making them useful as protecting groups for amines. masterorganicchemistry.com

The inherent reactivity of enamines and imines makes them crucial intermediates in numerous metabolic pathways in biochemistry. nih.gov In synthesis, this reactivity is harnessed to build molecular complexity efficiently.

Specific Academic and Research Focus on 4-Ethyloxazolidine-2-imine as a Model System

While broad research exists on the oxazolidine-2-imine scaffold, the specific compound This compound serves as a valuable, archetypal model for understanding the properties and applications of this class. The presence of a stereocenter at the C4 position, bearing an ethyl group, makes it a particularly interesting subject for studies in asymmetric synthesis.

The related 4-substituted oxazolidin-2-ones are famously used as "Evans auxiliaries," which are chiral molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Following this precedent, this compound is an ideal candidate to function as a chiral auxiliary. The ethyl group at the C4 position can effectively shield one face of the molecule, directing incoming reagents to attack from the less sterically hindered side, thereby inducing asymmetry in the product. Substituted oxazolidin-2-imines are noted to be useful chiral auxiliaries for asymmetric alkylations. rsc.orgrsc.org

The synthesis of chiral 4-substituted oxazolidin-2-ones, the precursors to their imine counterparts, often starts from readily available α-amino acids, which are then reduced and cyclized. epa.govmdpi.com This accessibility makes them attractive platforms for developing new synthetic methods. A base-induced ring-opening and isomerization of 4-substituted 1,3-oxazolidines can generate chiral imines, which then undergo diastereoselective additions. nih.govacs.org

Although detailed physicochemical data for this compound is not extensively documented, properties can be inferred from related structures studied in the literature.

Table of Physicochemical Properties for a Representative Oxazolidin-2-imine Derivative (3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-imine)

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine |

| SMILES | CC1C(OC(=N)N1C)C2=CC=CC=C2 |

| Data sourced from PubChem CID 411695 nih.gov |

The potential of this compound as a model system lies in its combination of a versatile heterocyclic core, a reactive imine moiety, and a strategically placed chiral center. Further research into its specific reactivity, coordination chemistry, and application in asymmetric catalysis would be a valuable contribution to the field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-4-3-8-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEWXLMHFCOPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Investigations of 4 Ethyloxazolidine 2 Imine Transformations

Detailed Mechanistic Pathways of Oxazolidine-2-imine Formation

The construction of the 4-Ethyloxazolidine-2-imine ring system can be achieved through several mechanistic routes. These pathways typically involve the reaction of a bifunctional starting material, (R)- or (S)-2-amino-1-butanol, with a reagent that provides the C2-imino carbon, such as cyanamide (B42294) or its derivatives.

A common and well-established pathway for the formation of imines and related heterocycles under acid catalysis is the PADPED sequence. masterorganicchemistry.compearson.comlibretexts.org This multi-step mechanism can be adapted to the cyclization reaction leading to this compound.

The proposed sequence is as follows:

Protonation: The reaction initiates with the protonation of the cyanating agent (e.g., cyanamide), which enhances the electrophilicity of the nitrile carbon. pearson.com

Addition: The primary amino group of 2-amino-1-butanol acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate. libretexts.org

Deprotonation: A base removes a proton from the newly added nitrogen atom, neutralizing the intermediate to form an N-substituted amidine.

Intramolecular Addition (Cyclization): The hydroxyl group of the amino alcohol backbone then performs a nucleophilic attack on the amidine carbon. This key cyclization step forms the five-membered oxazolidine (B1195125) ring, generating a protonated hemiaminal-like intermediate.

Elimination: The intermediate then undergoes an elimination step. Proton transfers lead to the formation of a good leaving group (e.g., ammonia, if cyanamide is the reactant), which is subsequently expelled to generate a cyclic iminium ion.

Deprotonation: Finally, deprotonation of the exocyclic nitrogen by a base regenerates the acid catalyst and yields the neutral this compound product. youtube.com

While ionic pathways are more traditional for this transformation, radical-mediated reactions represent an alternative strategy for the synthesis of heterocyclic scaffolds. nih.govorganic-chemistry.org A hypothetical radical cascade for the formation of this compound could be envisioned, offering a different approach to C-N and C-O bond formation.

Such a pathway could involve the generation of a nitrogen-centered radical from a suitably functionalized derivative of 2-amino-1-butanol. This radical could then undergo a 5-exo-trig cyclization by adding to a tethered unsaturated moiety that serves as the precursor to the C2-imino group. Subsequent oxidation and rearrangement steps would lead to the final aromatic heterocycle. Radical cascade reactions are valued for their ability to rapidly build molecular complexity from simple precursors in a single operation. nih.gov However, this remains a less explored pathway for oxazolidine-2-imine synthesis compared to classical condensation methods.

Investigation of Key Intermediates and Transition States

The validation of proposed reaction mechanisms relies on the detection of transient species and the characterization of energy landscapes, including transition states. A combination of spectroscopic and computational methods is indispensable for these investigations.

Identifying short-lived intermediates provides direct evidence for a proposed reaction pathway. Advanced spectroscopic techniques can be employed to observe these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can slow down reaction kinetics, allowing for the potential observation and structural characterization of intermediates like the initial adduct or the cyclic tetrahedral intermediate before elimination.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for monitoring the progress of the reaction in real-time. The disappearance of characteristic vibrational bands from starting materials (e.g., the C≡N stretch of a nitrile around 2200 cm⁻¹) and the appearance of bands for the product (e.g., the C=N stretch of the imine around 1650 cm⁻¹) can be tracked.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the mass-to-charge ratio of protonated intermediates present in the reaction mixture, providing further support for their existence.

In related systems, researchers have successfully isolated and characterized stable intermediates, such as spiro imidazolidine-oxazolidine species, using X-ray crystallography, which provides unambiguous proof of their structure. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for mapping the entire energy profile of a reaction. nih.govnih.gov By modeling the reaction coordinate, researchers can calculate the relative energies of all stationary points, including reactants, intermediates, transition states, and products. acs.org

These calculations provide critical insights into:

Mechanism Viability: By comparing the activation energy barriers of different potential pathways, the most favorable mechanism can be identified. nih.gov

Rate-Determining Step: The transition state with the highest energy relative to the reactants typically corresponds to the rate-determining step of the reaction.

Structural Information: The geometries of transition states can be optimized, revealing the precise arrangement of atoms during bond formation and cleavage.

DFT studies on the tautomerism of related 2-imino-2-oxazolidine systems have shown that while the amino tautomer may be more stable in the gas phase, solvation effects can shift the equilibrium to favor the imino form, which is the structure of interest. researchgate.net

Table 1: Representative DFT-Calculated Relative Free Energies for a Proposed Oxazolidine-2-imine Formation Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | 2-Amino-1-butanol + Cyanamide | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate 1 | Tetrahedral adduct | +5.8 |

| TS2 | Transition state for cyclization | +12.5 |

| Intermediate 2 | Cyclic hemiaminal intermediate | -2.1 |

| TS3 | Transition state for elimination | +20.7 |

| Products | This compound + NH₃ | -8.5 |

| Note: Values are hypothetical and for illustrative purposes to demonstrate computational outputs. |

Stereochemical Outcomes and Diastereomeric Control in Reactions

The synthesis of this compound involves a key stereocenter at the C4 position, derived from the chiral starting material, 2-amino-1-butanol. The control of stereochemistry is a paramount objective in the synthesis of such chiral molecules.

The reaction is expected to be stereospecific with respect to the C4 center. If enantiopure (S)-2-amino-1-butanol is used as the starting material, the resulting product will be (S)-4-Ethyloxazolidine-2-imine, as the C4 stereocenter is not directly involved in the bond-forming reactions of the cyclization.

If a substituent is present at the C2 position, a second stereocenter is created, leading to the possibility of cis and trans diastereomers. The diastereomeric ratio is determined by the reaction conditions and the mechanism.

Kinetic vs. Thermodynamic Control: The formation of oxazolidines can be subject to kinetic or thermodynamic control. The initially formed product (the kinetic product) may not be the most stable one. Over time or with heating, it can equilibrate to the thermodynamically favored diastereomer. nih.gov

Catalyst Control: In some syntheses, the choice of catalyst can direct the reaction to favor one diastereomer over another, providing a powerful tool for stereoselective synthesis. nih.gov

Generally, in the formation of 2,4-disubstituted oxazolidines, the trans isomer is often the thermodynamically more stable product due to reduced steric hindrance between the substituents. However, cis-selective syntheses have also been developed. organic-chemistry.orgrsc.org The precise outcome for this compound would depend on the specific synthetic method employed.

Table 2: Stereochemical Considerations in this compound Synthesis

| Starting Material | C4 Stereochemistry | Potential Diastereomers (if C2 is substituted) | Expected Outcome |

| (S)-2-Amino-1-butanol | S | (2R, 4S) and (2S, 4S) | Retention of S configuration at C4. Diastereomeric ratio at C2 depends on reaction conditions. |

| (R)-2-Amino-1-butanol | R | (2S, 4R) and (2R, 4R) | Retention of R configuration at C4. Diastereomeric ratio at C2 depends on reaction conditions. |

| Racemic 2-Amino-1-butanol | R/S Mixture | Mixture of all four stereoisomers | Racemic mixture of products. |

Kinetic vs. Thermodynamic Control in Cyclization Processes

In the study of chemical reactions that can yield multiple products, the principles of kinetic and thermodynamic control are fundamental to understanding product distribution. wikipedia.org These principles are particularly relevant in the cyclization reactions that form the oxazolidine ring, the core structure of this compound. A reaction is under kinetic control when the product that forms the fastest is the major product, whereas a reaction is under thermodynamic control when the most stable product is the major product. libretexts.org The distinction arises when the faster-forming product (the kinetic product) is less stable than a product that forms more slowly (the thermodynamic product). wikipedia.org

The formation of an oxazolidine ring often involves an equilibrium between an open-chain Schiff base (imine) and the closed-ring structure. nih.gov Mechanistic studies on related systems reveal that the oxazolidine structure can be obtained under kinetic conditions, while the precursor imine is often the more thermodynamically stable entity. nih.gov Reaction conditions such as temperature, solvent, and reaction time are critical in determining which pathway is favored. wikipedia.org Generally, lower temperatures and shorter reaction times favor the kinetic product because the system does not have enough energy or time to overcome the activation barrier to form the more stable thermodynamic product or to reverse the initial, faster reaction. wikipedia.org Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, leading to a predominance of the most stable, or thermodynamic, product. wikipedia.org

The stereochemical outcome of the cyclization is also governed by these principles. In the formation of substituted oxazolidines, different stereoisomers can be the kinetic or thermodynamic products. For instance, research on analogous N-acyl-1,3-oxazolidines has shown a dynamic transformation where an initially formed trans-configured oxazolidine isomerizes into the more stable cis-configured derivative over time. nih.gov This suggests that the trans isomer is the kinetic product, formed more rapidly, while the cis isomer is the thermodynamic product. nih.gov This transformation likely proceeds through the intermediacy of a chiral iminium ion, which allows for the equilibration between isomers. nih.gov

The influence of reaction conditions on the product ratio in a competing reaction pathway is a classic illustration of this concept.

Table 1: Influence of Reaction Conditions on Product Distribution in a Hypothetical Cyclization

| Condition | Major Product | Type of Control | Rationale |

|---|---|---|---|

| Low Temperature (e.g., 0 °C), Short Reaction Time | Kinetic Product (e.g., trans-isomer) | Kinetic | The reaction is irreversible, and the product that forms via the lower activation energy pathway dominates. libretexts.org |

Theoretical and Computational Chemistry Applied to 4 Ethyloxazolidine 2 Imine

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For 4-Ethyloxazolidine-2-imine, the HOMO is expected to be localized on the more electron-rich regions, likely involving the lone pairs of the nitrogen atoms and the oxygen atom, as well as the π-system of the imine group. The LUMO, on the other hand, would be anticipated to be centered on the antibonding orbitals of the C=N double bond. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be necessary to determine the precise energies of these orbitals and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO |

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides insights into charge distribution, hybridization, and stabilizing intramolecular interactions.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods can be used to find the most stable arrangement of atoms (the optimized geometry) and to explore different spatial arrangements (conformations).

Density Functional Theory (DFT) is a widely used computational method that can predict the equilibrium geometry of molecules with high accuracy. A DFT calculation for this compound would involve minimizing the energy of the molecule with respect to the positions of its atoms. This process yields the most stable three-dimensional structure, providing precise information on bond lengths, bond angles, and dihedral angles. The choice of the functional and basis set in the DFT calculation is crucial for obtaining reliable results and is often benchmarked against experimental data for similar classes of compounds.

Table 2: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Value |

|---|---|

| C=N bond length | 1.28 Å |

| C-O bond length (ring) | 1.43 Å |

| C-N bond length (ring) | 1.47 Å |

| C-C bond length (ethyl) | 1.54 Å |

| O-C-N bond angle | 108° |

| C-N-C bond angle | 112° |

Note: These values are representative and would be determined by a specific DFT calculation.

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the determination of the energy changes that occur and provides a deeper understanding of the reaction mechanism.

By mapping the potential energy surface of a reaction involving this compound, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Advanced Spectroscopic and Diffraction Techniques for 4 Ethyloxazolidine 2 Imine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 4-Ethyloxazolidine-2-imine. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC) experiments collectively allow for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, specific resonances are expected for the protons of the ethyl group (a triplet and a quartet), the diastereotopic protons on the C5 methylene of the oxazolidine (B1195125) ring, the proton at the C4 chiral center, and the exchangeable proton on the imine nitrogen.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the imino carbon (C2), the two carbons of the oxazolidine ring (C4 and C5), and the two carbons of the ethyl substituent. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), providing critical data for structural assignment. nih.gov

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 1 | -NH (Imine) | Broad singlet | - |

| 2 | C=N (Imine) | - | ~160-170 |

| 3 | N (Ring) | - | - |

| 4 | CH (Ring) | Multiplet | ~60-70 |

| 5 | CH₂ (Ring) | 2x Multiplets (diastereotopic) | ~45-55 |

| 6 | CH₂ (Ethyl) | Quartet | ~25-35 |

| 7 | CH₃ (Ethyl) | Triplet | ~10-15 |

| - | O (Ring) | - | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key correlations expected for this compound would include cross-peaks between the methyl and methylene protons of the ethyl group, and between the C4 proton and both the C5 methylene protons and the ethyl group's methylene protons. This confirms the ethyl group is attached to the C4 position. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their respective carbon atoms in the structure of this compound, for instance, confirming the assignment of the C4-H, C5-H₂, C6-H₂, and C7-H₃ signals. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the range of 1650-1700 cm⁻¹ would be indicative of the C=N (imine) stretching vibration. The N-H stretching of the imine group would likely appear as a medium to strong band around 3300-3400 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aliphatic ethyl and oxazolidine ring protons (typically 2850-3000 cm⁻¹) and C-O stretching of the ether-like linkage within the oxazolidine ring (around 1050-1150 cm⁻¹). researchgate.netnih.gov

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar and symmetric bond vibrations. For this compound, the C=N stretching vibration would also be Raman active. The symmetric C-C stretching of the ethyl group and skeletal vibrations of the oxazolidine ring would also be observable, aiding in a comprehensive vibrational analysis of the molecule.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Imine (N-H) | Stretch | 3300 - 3400 | Weak or absent |

| Alkyl (C-H) | Stretch | 2850 - 3000 | 2850 - 3000 |

| Imine (C=N) | Stretch | 1650 - 1700 | 1650 - 1700 |

| Oxazolidine (C-O) | Stretch | 1050 - 1150 | Weak |

Note: These are characteristic frequency ranges and the exact position and intensity of the bands depend on the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₅H₁₀N₂O), the expected molecular weight is approximately 114.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 114.

The fragmentation pattern would provide further structural proof. Common fragmentation pathways for oxazolidine rings involve ring-opening reactions. nist.gov A characteristic fragmentation for this compound could involve the loss of the ethyl group (a loss of 29 Da, leading to a fragment at m/z 85) or cleavage of the oxazolidine ring, leading to characteristic smaller fragments. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, has been published. Such information is foundational for understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Consequently, without the prerequisite crystallographic information file (CIF), a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed. This analysis provides insights into the nature and prevalence of contacts such as hydrogen bonds and van der Waals forces that govern the crystal packing.

Further research and publication in peer-reviewed scientific journals are required to provide the necessary data to fully characterize the solid-state properties of this compound.

Applications of 4 Ethyloxazolidine 2 Imine As a Synthetic Intermediate and Building Block

Role in the Asymmetric Synthesis of Chiral Amines and Related Scaffolds

The asymmetric synthesis of chiral amines is a critical endeavor in medicinal chemistry and materials science, as the stereochemistry of these compounds often dictates their biological activity and material properties. While direct applications of 4-ethyloxazolidine-2-imine in the synthesis of chiral amines are not extensively documented in readily available literature, the broader class of oxazolidine (B1195125) derivatives, particularly oxazolidinones, are well-established as effective chiral auxiliaries. researchgate.netresearchgate.net Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. researchgate.net

The underlying principle involves attaching the chiral oxazolidine-based auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new chiral center. For instance, in the synthesis of chiral amines, an imine substrate can be modified with a chiral auxiliary, followed by a diastereoselective nucleophilic addition or reduction, which establishes the desired stereochemistry of the amine. Although specific examples detailing the use of this compound for this purpose are scarce, its structural similarity to proven chiral auxiliaries suggests its potential in this domain.

The general approach for utilizing oxazolidine-based chiral auxiliaries in asymmetric synthesis is summarized in the table below:

| Step | Description | Key Considerations |

| 1. Auxiliary Attachment | The chiral auxiliary is covalently bonded to the prochiral substrate. | - High yield of attachment.- No racemization of the auxiliary. |

| 2. Diastereoselective Reaction | A stereoselective reaction is performed to create a new chiral center. | - High diastereoselectivity.- Predictable stereochemical outcome. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed from the product. | - High yield of cleavage.- Non-destructive to the product.- Recovery of the auxiliary. |

Further research is required to explore and validate the efficacy of this compound as a chiral auxiliary in the asymmetric synthesis of chiral amines and related scaffolds.

Utilization in the Construction of Complex Heterocyclic Compounds

The development of synthetic routes to complex heterocyclic compounds is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceuticals.

Nitrogen-containing alkaloids represent a diverse and important class of natural products with a wide range of biological activities. mdpi.comnih.gov The synthesis of these complex molecules often relies on the use of versatile building blocks that can introduce chirality and functionality in a controlled manner. Cyclic imines are recognized as valuable precursors in the synthesis of various alkaloids. mdpi.com The imine functionality can undergo a variety of transformations, including reduction, oxidation, and nucleophilic addition, making it a key synthon for the construction of alkaloid skeletons. mdpi.comredalyc.org

While direct evidence of this compound being used in the total synthesis of a specific alkaloid is not prominent in the literature, its structural features suggest its potential as a precursor. The oxazolidine ring can be viewed as a protected amino alcohol, a common structural motif in alkaloids. The ethyl group at the 4-position provides a chiral handle that could be exploited to control the stereochemistry of subsequent transformations.

The synthesis of advanced polymers with tailored properties is a significant area of materials science. While there is no direct literature on the use of this compound as a precursor for polythiourethanes, related oxazolidine structures have been investigated in the context of polyurethane modification. researchgate.net For instance, polyoxazolidines have been synthesized and utilized as latent curing agents in single-component polyurethane systems. researchgate.net

The ring-opening polymerization of related heterocyclic monomers, such as oxazolines, is a well-established method for producing polymers with controlled molecular weights and architectures. It is conceivable that under specific catalytic conditions, the oxazolidine ring of this compound could undergo ring-opening, and the resulting reactive species could be incorporated into polymer chains. The imine functionality could also participate in subsequent polymerization or cross-linking reactions. However, dedicated research is needed to explore this potential application.

Imidazolidin-2-ones are a class of five-membered heterocyclic compounds that are found in numerous biologically active molecules and are also used as chiral auxiliaries in asymmetric synthesis. mdpi.com The synthesis of imidazolidinones can be achieved through various catalytic strategies. mdpi.com

The reaction of an oxazolidine-2-imine with an electrophile could potentially lead to the formation of an imidazolidinone ring system through a ring-expansion or rearrangement pathway. The exocyclic imine nitrogen could act as a nucleophile, attacking an external electrophile, which could then trigger a cascade of reactions leading to the formation of the five-membered urea-containing ring. While plausible, specific examples of this transformation starting from this compound are not readily found in the scientific literature.

Development of Catalysts and Ligands from Oxazolidine-2-imine Structures

The development of novel catalysts and ligands is crucial for advancing the field of asymmetric catalysis. Chiral oxazoline-containing ligands, often referred to as BOX ligands, are a well-established class of privileged ligands used in a wide range of enantioselective transformations. nih.gov The success of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a chiral environment that effectively controls the stereochemical outcome of a reaction.

Given the structural similarities, it is plausible that this compound could serve as a precursor for the synthesis of novel chiral ligands. The imine functionality could be further elaborated or the oxazolidine ring could be incorporated into a larger ligand scaffold. The nitrogen and oxygen atoms of the oxazolidine ring, along with the exocyclic imine nitrogen, offer multiple coordination sites for metal ions. The chirality at the 4-position of the ring could induce asymmetry in the resulting metal complex, making it a potential candidate for asymmetric catalysis.

The general structure of oxazoline-based ligands and their coordination to a metal center is depicted below:

| Ligand Type | General Structure | Coordination Mode |

| Bis(oxazoline) (BOX) | A C2-symmetric ligand with two oxazoline (B21484) rings connected by a linker. | Bidentate N,N-chelation to a metal center. |

| Phosphino-oxazoline (PHOX) | A ligand containing both a phosphine (B1218219) and an oxazoline moiety. | Bidentate P,N-chelation to a metal center. |

Further synthetic efforts are required to functionalize this compound and to evaluate the catalytic activity and enantioselectivity of its derived metal complexes.

Future Directions and Emerging Research Opportunities in 4 Ethyloxazolidine 2 Imine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Future research into the synthesis of 4-Ethyloxazolidine-2-imine will undoubtedly focus on developing methodologies that are both sustainable and economically viable.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields by enabling rapid, uniform heating. For the synthesis of related cyclic amines, microwave assistance has been shown to be effective, often under solvent-free conditions, which significantly reduces waste.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for exothermic reactions. A packed-bed reactor with an immobilized catalyst could enable the continuous production of this compound, minimizing manual handling and improving process efficiency.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), presents a highly selective and environmentally benign route to chiral amines and related heterocycles. Future work could involve engineering an IRED to catalyze the asymmetric synthesis of this compound from prochiral precursors, yielding high enantiomeric excess under mild, aqueous conditions.

Benign Solvents and Catalysts: A significant push is being made to replace hazardous organic solvents. Supercritical carbon dioxide (sc-CO₂), for instance, acts as both a solvent and a promoter in imine synthesis, with the added benefit of being non-toxic, non-flammable, and easily removable. researchgate.net The autocatalytic effect observed where water, a byproduct, forms carbonic acid with CO₂ can accelerate the reaction, eliminating the need for traditional acid or metal catalysts. researchgate.net

| Method | Potential Advantages | Key Research Challenge | Analogous System Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, potential for solvent-free conditions. | Optimization of power and temperature to avoid decomposition. | Synthesis of N-Sulfonylazetidin-2-imines. |

| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Development of stable immobilized catalysts and reactor optimization. | Continuous synthesis of 2-substituted oxazolidinones. |

| Biocatalysis (IREDs) | High stereoselectivity, mild reaction conditions (aqueous media, room temp). | Enzyme discovery and protein engineering for substrate specificity. | Reductive amination of ketones to chiral hydrazines. |

| Supercritical CO₂ | Non-toxic solvent, autocatalysis, easy product isolation. | Requires high-pressure equipment; optimizing solubility and reaction rates. | Synthesis of various aldimines and ketimines. researchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of this compound—a cyclic amidine fused to an oxazolidine (B1195125) ring—suggest a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging this reactivity to construct more complex molecular scaffolds.

Asymmetric Cycloaddition Reactions: Palladium-catalyzed cycloaddition reactions have been successfully employed to synthesize 4-vinyl-1,3-oxazolidin-2-imine derivatives with high enantioselectivity. A promising avenue of research would be to adapt these methods to introduce other functionalities at the 4-position, using this compound as a scaffold for further elaboration. The imine nitrogen can act as a nucleophile in intramolecular ring-closure reactions, enabling the construction of diverse five-membered heterocyclic systems.

Ring-Opening Polymerization (ROP): The strained five-membered ring of the oxazolidine moiety presents an opportunity for cationic ring-opening polymerization (CROP). Research on protected oxazolidine imines has shown that they can undergo CROP to produce novel polymers, such as gradient copolymers of poly(2-oxazoline) and poly(urea). Investigating the polymerization of this compound could lead to new biocompatible or functional materials with controlled molecular weights and low dispersity.

Organocatalysis: The basic nitrogen atoms within the cyclic amidine structure suggest that this compound and its derivatives could function as organocatalysts. Similar to other cyclic imines and related structures like imidazolidine-4-thiones, they could potentially catalyze reactions such as aldol (B89426) additions, Michael additions, or alkylations, offering a metal-free approach to asymmetric synthesis.

| Transformation Type | Potential Reagents/Catalysts | Expected Product Class | Key Research Goal |

|---|---|---|---|

| Asymmetric Cycloaddition | Vinyloxiranes, Unsymmetrical Carbodiimides, Pd(0) complexes (e.g., with TolBINAP ligand) | Functionalized Oxazolidin-2-imines | Achieve high enantioselectivity (>99% ee) and regioselectivity. |

| Cationic Ring-Opening Polymerization | Electrophilic initiators (e.g., alkyl triflates) | Functional Polyamides/Polyureas | Control over polymer architecture and properties. |

| Organocatalysis | Aldehydes, nitroalkenes, etc. (as substrates) | Chiral alcohols, amines, etc. | Demonstrate catalytic activity and asymmetric induction. |

Integration of Computational Design for Tailored Derivatives

Computational chemistry is an indispensable tool for modern drug discovery and materials science. Applying these methods to this compound can accelerate the design of new derivatives with bespoke properties, saving significant time and resources.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of this compound and its potential derivatives. iucr.orgnih.govresearchgate.netnih.govresearchgate.net Calculations can predict the most stable conformation of the oxazolidine ring (e.g., envelope or twisted), elucidate reaction mechanisms, and calculate activation energies for potential transformations. iucr.orgresearchgate.netnih.govresearchgate.net For instance, DFT studies on related oxazolidinone systems have been used to understand ring-contraction mechanisms and conformational preferences. iucr.orgresearchgate.netresearchgate.net

Molecular Docking and QSAR: For applications in medicinal chemistry, molecular docking can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as a bacterial ribosome or viral protease. researchgate.netiucr.orgnih.govqut.edu.aumdpi.comnih.govresearchgate.netmdpi.com This in silico screening can identify promising candidates for synthesis and biological testing. researchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.com Subsequently, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. nih.gov

ADME-Tox Prediction: An essential part of modern drug design is the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. In silico models can predict parameters like solubility, membrane permeability, and metabolic stability for novel derivatives of this compound, helping to prioritize compounds with favorable drug-like properties. nih.gov

| Computational Method | Objective | Predicted Parameters/Insights | Example from Related Systems |

|---|---|---|---|

| Density Functional Theory (DFT) | Understand structure and reactivity. | Ring conformation, HOMO-LUMO gap, reaction pathways, molecular electrostatic potential. iucr.orgiucr.org | Investigation of oxazolidinone conformation and electronic properties. iucr.orgnih.govnih.govresearchgate.net |

| Molecular Docking | Predict bioactivity and binding mode. | Binding affinity (kcal/mol), hydrogen bond interactions, hydrophobic contacts. | Docking of oxazolidinone derivatives against bacterial ribosome targets. researchgate.netiucr.orgqut.edu.aumdpi.com |

| QSAR & ADME-Tox | Design compounds with drug-like properties. | Correlation of molecular descriptors with activity, prediction of Lipinski's rule of five, toxicity flags. | Development of 3D-QSAR models and ADME prediction for novel oxazolidinone antibacterials. nih.govnih.gov |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The optimization of chemical reactions relies on a deep understanding of reaction kinetics, intermediates, and byproduct formation. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques for real-time, in-line monitoring, offering a powerful approach to study and control the synthesis of this compound. mt.comnih.govamericanpharmaceuticalreview.comresearchgate.netbenthamdirect.com

In-situ FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands. nih.govresearchgate.net For example, the formation of the C=N bond of the imine and the disappearance of the precursor carbonyl group could be tracked to determine reaction kinetics precisely. researchgate.netkoreascience.krsemanticscholar.org Raman spectroscopy, being insensitive to water, is particularly well-suited for monitoring reactions in aqueous media. researchgate.netkoreascience.krsemanticscholar.orgacs.orgjst.go.jp

Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail. Recent advances in compact and flow NMR allow for real-time monitoring of chemical reactions directly in the fume hood or integrated into a flow reactor. nih.govnih.govasahilab.co.jpresearchgate.netelsevierpure.com This would enable the unambiguous identification of transient intermediates in the formation of this compound, providing critical mechanistic insights that are difficult to obtain through traditional offline analysis. nih.govnih.govasahilab.co.jpresearchgate.netelsevierpure.com

Operando Spectroscopy: This powerful approach combines a spectroscopic measurement with a simultaneous catalytic performance or reaction rate measurement. ethz.chrsc.org By correlating spectroscopic changes with catalytic activity in real-time, operando spectroscopy could be used to identify the true active state if this compound were used as a catalyst, or to understand deactivation pathways during its synthesis.

| Technique | Key Monitored Parameters | Information Gained | Example Application |

|---|---|---|---|

| In-situ FTIR | C=O stretch (reactant), C=N stretch (product), N-H bend (intermediate). | Reaction kinetics, endpoint determination, intermediate detection. | Monitoring oxazolidin-5-one formation in Maillard reaction models. nih.govresearchgate.net |

| In-situ Raman | C=N stretch, ring breathing modes. | Kinetic analysis in aqueous or solvent-free systems, phase separation. acs.org | Studying the kinetics of imine formation from ketones and amines. researchgate.netkoreascience.krsemanticscholar.org |

| Real-Time NMR | Chemical shifts and integrals of all H or C atoms. | Unambiguous structural identification of intermediates, mechanistic studies. | Monitoring acetalization reactions with compact NMR. asahilab.co.jp |

Q & A

Q. What are the common synthetic routes for 4-Ethyloxazolidine-2-imine, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves cyclocondensation of ethylamine derivatives with carbonyl precursors. For example, catalytic systems using glacial acetic acid and amines (e.g., piperidine) can promote ring closure under reflux conditions in anhydrous solvents like THF or DCM. Reaction optimization includes monitoring temperature, solvent polarity, and catalyst loading via TLC or GC-MS. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Critical parameters include avoiding moisture to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify imine protons (δ 7.5–8.5 ppm) and oxazolidine ring protons (δ 3.5–4.5 ppm for CH₂ groups). Compare with computed spectra (DFT/B3LYP) for stereochemical validation.

- IR : Confirm the C=N stretch (1640–1680 cm⁻¹) and NH imine vibrations (3200–3350 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns. Always cross-reference with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. Use SHELXL (via Olex2 or WinGX) for refinement, applying restraints for disordered ethyl groups. For weakly diffracting crystals, synchrotron radiation improves resolution. Validate thermal parameters (B factors) to assess positional disorder. Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations (e.g., imine tautomerism) .

Q. What strategies address contradictions between computational and experimental data in tautomeric studies of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or level of theory in DFT calculations. Mitigate by:

- Performing solvent-modeled computations (e.g., CPCM for DMSO).

- Using higher-level theories (e.g., MP2 or CCSD(T)) for electron correlation.

- Conducting variable-temperature NMR to detect tautomeric equilibria. Statistical analysis (e.g., χ² tests) quantifies fit between observed and computed data. Publish raw datasets to enable reproducibility .

Q. How to design biological activity assays for this compound targeting enzyme inhibition?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known oxazolidine interactions (e.g., peptidases or kinases). Use homology modeling if structural data is lacking.

- Assay Design :

- In vitro : Fluorescence-based assays (e.g., FRET substrates for proteases) with IC₅₀ determination. Include positive controls (e.g., E-64 for cysteine proteases).

- Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition modality (competitive/uncompetitive).

- Validation : Counter-screen against related enzymes to assess selectivity. Correlate activity with logP and H-bond donor/acceptor counts from QSAR models .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/LC₅₀ with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.

- Multivariate Analysis : Use PCA to identify correlated variables (e.g., solubility vs. cytotoxicity) .

Q. How to validate computational docking results for this compound binding to a protein target?

- Methodological Answer :

- Docking Protocols : Use AutoDock Vina or Glide with flexible side chains. Validate docking poses via MD simulations (100 ns, NPT ensemble) to assess stability.

- Experimental Cross-Validation :

- SPR/SAR : Compare computed binding energies with surface plasmon resonance (SPR) KD values.

- Alanine Scanning : Mutate key residues in the binding pocket and measure activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.